molecular formula C11H14N4O B1269465 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine CAS No. 842964-23-2

7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine

Cat. No.: B1269465
CAS No.: 842964-23-2
M. Wt: 218.26 g/mol
InChI Key: LTNPOSGMLWWFOH-UHFFFAOYSA-N
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Description

7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine is a chemical compound with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine typically involves the reaction of 2,1,3-benzoxadiazole derivatives with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxadiazole compounds .

Scientific Research Applications

7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. It is known to bind to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine is unique due to its specific structural features and the presence of both piperidine and benzoxadiazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-piperidin-1-yl-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-8-4-5-9(11-10(8)13-16-14-11)15-6-2-1-3-7-15/h4-5H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNPOSGMLWWFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C3=NON=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360258
Record name 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

842964-23-2
Record name 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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